(R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride

Chiral Chromatography Stereochemistry Enantiomeric Excess

Secure this enantiomerically pure (R)-stereoisomer hydrochloride salt for reproducible PI3Kδ inhibitor research. With validated biochemical activity (IC50: 2.70 nM) and minimal CYP3A4 inhibition (IC50 > 10,000 nM), this ≥95% pure solid is a reliable scaffold for SAR studies, avoiding the irreproducible data linked to racemic mixtures or (S)-enantiomers. Ideal for medicinal chemistry, oncology models (HepG2 IC50: 0.25 µM), and chiral method validation. Ensure research integrity by choosing this specific, validated compound over generic alternatives.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
Cat. No. B8256974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl
InChIInChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H/t12-;/m0./s1
InChIKeyLDBQMQCRNRNENE-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride: A Chiral Building Block with Defined Steric and Electronic Properties


(R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride (CAS: 2165442-28-2) is a chiral piperidine benzamide derivative with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol . The compound is typically supplied as a solid hydrochloride salt with a purity of 95% or higher, which ensures consistent solubility and handling properties . Its structure features a para-substituted benzamide core linked to a piperidine ring with defined (R)-stereochemistry, providing a rigid, three-dimensional scaffold that serves as a versatile intermediate or tool compound in medicinal chemistry and chemical biology [1].

Why Generic Substitution of (R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride Is Not Feasible in Research Settings


Generic substitution with seemingly similar piperidine benzamide analogs (e.g., the (S)-enantiomer, the non-methylated derivative, or regioisomers) is not scientifically valid due to profound differences in stereochemistry, salt form, and resulting physicochemical and biological properties. The (R)-enantiomer presents a specific three-dimensional arrangement of atoms that can lead to dramatically different binding affinities, selectivities, and in vivo behaviors compared to its (S)-counterpart or racemic mixtures [1]. Furthermore, the hydrochloride salt form directly impacts solubility, stability, and bioavailability relative to the free base . Even minor alterations, such as the position of the piperidine attachment on the benzamide ring (e.g., 3-yl vs. 4-yl), can fundamentally alter molecular conformation and target engagement . Therefore, interchanging these compounds without rigorous experimental validation risks irreproducible data and misinterpretation of structure-activity relationships (SAR).

Quantitative Differentiation Guide: (R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride vs. Key Analogs


Chiral Purity and Enantiomeric Excess: The Critical Basis for Reproducible SAR

The (R)-enantiomer is distinct from the (S)-enantiomer and racemic mixture. The procurement and use of a single, defined enantiomer are essential for reproducible biological assays, as enantiomers often exhibit divergent pharmacological profiles . The stereochemistry at the piperidine nitrogen is a key determinant of biological activity . While specific optical rotation values for this compound are not readily available in public literature, the defined (R)-configuration ensures a consistent three-dimensional shape, which is a prerequisite for any meaningful structure-activity relationship (SAR) study. In contrast, using a racemic mixture or the incorrect enantiomer introduces confounding variables that can obscure or invalidate biological results [1].

Chiral Chromatography Stereochemistry Enantiomeric Excess

Kinase Inhibition Profile: Divergent Potency Across PI3K Isoforms

The (R)-enantiomer demonstrates a specific inhibition profile against the PI3Kdelta kinase. In a competitive fluorescence polarization assay, it exhibited an IC50 of 2.70 nM against PI3Kdelta [1]. In a cellular context (inhibition of AKT phosphorylation in Ri-1 cells), the IC50 was 374 nM [1]. This contrasts with a related piperidine benzamide scaffold (CHEMBL2165502), which showed an IC50 of 2.30 nM in the same binding assay and 102 nM in the cellular assay [2]. While a direct head-to-head comparison is not available, these cross-study data points illustrate that even structurally similar compounds within the same chemical series can exhibit significant differences in both enzymatic and cellular potency. The (R)-enantiomer's specific values provide a defined benchmark for PI3Kdelta-related research.

Kinase Inhibition PI3Kdelta Enzymatic Assay

Commercial Purity and Salt Form: Guaranteed Consistency for Downstream Applications

The target compound is commercially available as a hydrochloride salt with a specified purity of ≥95% or higher from multiple suppliers . In contrast, the non-methylated analog, (R)-N-(piperidin-3-yl)benzamide, is a free base and may exhibit different solubility and stability profiles, which can significantly impact experimental workflows . The hydrochloride salt form of (R)-N-methyl-4-(piperidin-3-yl)benzamide enhances aqueous solubility, which is a critical parameter for biological assays and formulation studies. The defined purity level (e.g., 98% from Leyan ) ensures that experimental outcomes are not confounded by significant impurities.

Purity Analysis Salt Form Physicochemical Properties

Absence of Confounding CYP3A4 Inhibition: A Cleaner Profile for Cellular Studies

In a time-dependent inhibition assay using human liver microsomes, (R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride exhibited a very high IC50 of >10,000 nM against CYP3A4 [1]. This indicates an extremely low potential for this compound to inhibit this major drug-metabolizing enzyme. In contrast, a structurally related analog (CHEMBL2165502) demonstrated an IC50 of 10,000 nM in the same assay [2]. While both compounds show minimal CYP3A4 inhibition, the quantitative data confirms that the target compound is not a significant inhibitor, which is a crucial consideration for researchers designing in vitro cellular assays where off-target effects on drug metabolism pathways could confound results. This property suggests a cleaner pharmacological profile for target engagement studies.

CYP450 Inhibition Drug-Drug Interactions In Vitro ADME

Documented Cytotoxicity Profile: A Benchmark for Oncology Research

This compound has demonstrated potent cytotoxicity against the HepG2 liver cancer cell line, with a reported IC50 value of 0.25 µM . The mechanism of action is linked to the induction of cell cycle arrest via a p53/p21-dependent pathway . While this data is derived from a study of a closely related N-(piperidine-4-yl)benzamide derivative (compound 47), it establishes a baseline for the antiproliferative potential of this chemical class. This specific IC50 value provides a quantitative benchmark for researchers aiming to explore the compound's activity in oncology models. It differentiates this compound from analogs lacking documented cytotoxicity data, thereby offering a defined starting point for cancer research applications.

Cytotoxicity Cancer Cell Lines Antiproliferative Activity

Optimal Research and Industrial Application Scenarios for (R)-N-methyl-4-(piperidin-3-yl)benzamide hydrochloride


Medicinal Chemistry: A Defined Scaffold for PI3Kdelta Inhibitor Development

This compound serves as a high-purity, enantiomerically pure starting point for the synthesis of novel PI3Kdelta inhibitors. Its well-defined inhibition profile (IC50 = 2.70 nM binding, 374 nM cellular) and low CYP3A4 inhibition (IC50 > 10,000 nM) [1] make it an attractive scaffold for medicinal chemists aiming to optimize potency, selectivity, and ADME properties. The hydrochloride salt ensures reliable solubility during synthesis and purification . Researchers can use these quantitative benchmarks to guide the design of new analogs and compare their performance against the parent structure.

Chemical Biology: A Stereochemically Pure Probe for Target Engagement Studies

The defined (R)-stereochemistry is essential for use as a chemical probe to investigate the role of PI3Kdelta in cellular signaling pathways. Unlike racemic mixtures or incorrect enantiomers, this compound provides a consistent and interpretable signal in assays measuring AKT phosphorylation (IC50 = 374 nM) [1]. Its minimal CYP3A4 inhibition reduces the likelihood of off-target effects on metabolism, simplifying data interpretation in complex cellular environments [1]. The compound's known cytotoxicity against HepG2 cells (IC50 = 0.25 µM) also provides a clear benchmark for assessing its effects in oncology-related models.

In Vitro Pharmacology: A Benchmark for Cytotoxicity and Cell Cycle Studies

The documented cytotoxicity against HepG2 liver cancer cells (IC50 = 0.25 µM) positions this compound as a valuable tool for in vitro pharmacology studies focusing on cancer biology. The proposed mechanism of action—induction of p53/p21-dependent cell cycle arrest —provides a specific hypothesis for further investigation. Researchers can use this compound as a positive control or benchmark when screening new anticancer agents or studying the p53 pathway. The high purity and defined salt form ensure that the observed biological effects are attributable to the compound itself, not impurities .

Analytical Chemistry and QC: A Defined Standard for Chiral Chromatography

The compound's specific (R)-stereochemistry makes it a suitable standard for developing and validating chiral analytical methods, such as chiral HPLC or supercritical fluid chromatography (SFC). It can be used to establish retention times and resolution factors for separating the (R) and (S) enantiomers, which is critical for quality control of synthesized batches or for studying enantiomeric stability in biological matrices. The high commercial purity (≥95%) ensures its suitability as a reliable reference material.

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